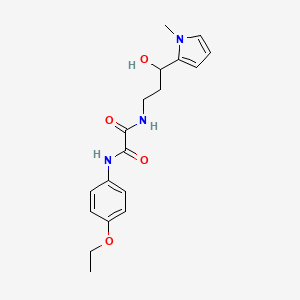

N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide, also known as EPPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPA is a small molecule that belongs to the class of oxalamides and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Glycolic Acid Oxidase Inhibition

N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide has been studied as an inhibitor of glycolic acid oxidase (GAO). Researchers found that compounds with large lipophilic 4-substituents, similar to this compound, are potent inhibitors of GAO in vitro. These inhibitors showed effectiveness in rat liver perfusion studies and could reduce urinary oxalate levels in ethylene glycol-fed rats (Rooney et al., 1983).

Role in Polymer Solar Cells

A study focused on the synthesis of a novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) which shares structural similarities with N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide. This n-CPE was used as an electron transport layer in inverted polymer solar cells, demonstrating enhanced power conversion efficiency due to its high conductivity and electron mobility (Hu et al., 2015).

Electroanalytic and Spectroscopic Properties

Research has been conducted on the electroanalytic and spectroscopic properties of N-substituted poly(bis-pyrrole) films, which are structurally related to N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide. These films have shown strong stability and reversible redox processes, making them suitable for applications like ion sensors and metal recovery (Mert et al., 2013).

Antifungal, Antibacterial, and Antioxidant Activities

A study identified metabolites, structurally related to N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide, from the endophytic fungus Botryosphaeria dothidea. These metabolites exhibited significant antimicrobial, antioxidant, and cytotoxic activities, suggesting potential applications in pharmaceutical and agricultural industries (Xiao et al., 2014).

properties

IUPAC Name |

N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-3-25-14-8-6-13(7-9-14)20-18(24)17(23)19-11-10-16(22)15-5-4-12-21(15)2/h4-9,12,16,22H,3,10-11H2,1-2H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWDKJDHZYTDNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CN2C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2939860.png)

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2939865.png)

![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2939867.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2939869.png)

![4-Chloropyrido[3,2-d]pyrimidine HCl](/img/structure/B2939876.png)

![Tert-butyl 3-((2-methoxy-2-oxoethyl)sulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2939877.png)

![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2939878.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2939881.png)